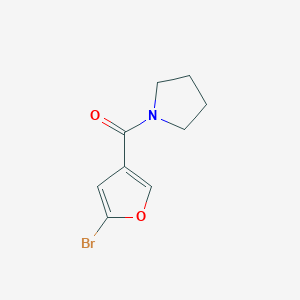
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as CYM-51010, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been suggested that it may act through the modulation of ion channels, particularly calcium channels, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and apoptosis, which are involved in the development of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease and ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, particularly Parkinson's disease and ischemic stroke. Additionally, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage. Finally, the development of novel analogs of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of compounds with even greater efficacy and reduced toxicity.
Métodos De Síntesis
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with acetic anhydride. Another method involves the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with isobutyric anhydride. Both methods have been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of Parkinson's disease and ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects, with studies indicating that it can reduce inflammation in models of neuroinflammation.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-14-9-5-4-8-13(14)10-15(19-16)17(21)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLUBXISXABLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)




![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)